molecular formula C8H8FN3O2 B12455389 2-[(4-Fluorophenyl)carbonyl]hydrazinecarboxamide CAS No. 732249-71-7

2-[(4-Fluorophenyl)carbonyl]hydrazinecarboxamide

Cat. No.: B12455389
CAS No.: 732249-71-7
M. Wt: 197.17 g/mol
InChI Key: PYBNZDVGGSPLII-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)carbonyl]hydrazinecarboxamide is an organic compound characterized by the presence of a fluorophenyl group attached to a carbonyl group, which is further linked to a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)carbonyl]hydrazinecarboxamide typically involves the reaction of 4-fluorobenzoyl chloride with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)carbonyl]hydrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Fluorophenyl)carbonyl]hydrazinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)carbonyl]hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Fluorophenyl)carbonyl]hydrazinecarboxamide is unique due to the presence of the fluorophenyl group, which imparts specific chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

CAS No.

732249-71-7

Molecular Formula

C8H8FN3O2

Molecular Weight

197.17 g/mol

IUPAC Name

[(4-fluorobenzoyl)amino]urea

InChI

InChI=1S/C8H8FN3O2/c9-6-3-1-5(2-4-6)7(13)11-12-8(10)14/h1-4H,(H,11,13)(H3,10,12,14)

InChI Key

PYBNZDVGGSPLII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)N)F

Origin of Product

United States

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